molecular formula C24H19BrN4O3 B15043289 3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15043289
M. Wt: 491.3 g/mol
InChI Key: OLFVGPORIHJEHD-VULFUBBASA-N
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Description

3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromo-hydroxyphenyl group, and a pyrazole-carbohydrazide core. Its molecular formula is C22H18BrN3O3.

Preparation Methods

The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazole intermediate: The next step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate and ethyl acetoacetate to form the pyrazole intermediate.

    Formation of the final compound: The final step involves the condensation of the pyrazole intermediate with 5-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst to form 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.

Chemical Reactions Analysis

3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium azide or potassium thiocyanate to form azides or thiocyanates.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anti-inflammatory or anticancer agents.

    Industry: While not widely used in industrial applications, the compound’s potential as a precursor for more complex molecules could make it valuable in specialized chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not well-documented. its structure suggests that it may interact with biological targets such as enzymes or receptors. The presence of the benzyloxy and bromo-hydroxyphenyl groups indicates potential for hydrogen bonding and hydrophobic interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include:

    3-[4-(benzyloxy)phenyl]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a similar pyrazole-carbohydrazide core but features a different substituent on the phenyl ring.

    4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a triazole-thiol core and a similar benzyloxyphenyl group.

    N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide: This compound features a pyrazole core with different substituents, including a naphthyl group.

The uniqueness of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C24H19BrN4O3

Molecular Weight

491.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O3/c25-19-8-11-23(30)18(12-19)14-26-29-24(31)22-13-21(27-28-22)17-6-9-20(10-7-17)32-15-16-4-2-1-3-5-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

OLFVGPORIHJEHD-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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